Cas no 20555-02-6 (burrodin)

burrodin structure
burrodin structure
Nome do Produto:burrodin
N.o CAS:20555-02-6
MF:C15H20O4
MW:264.316905021667
CID:2060216
PubChem ID:177140

burrodin Propriedades químicas e físicas

Nomes e Identificadores

    • burrodin
    • Azuleno(6,5-b)furan-2,5-dione, decahydro-7-hydroxy-4a,8-dimethyl-3-methylene-, (3aR,4aS,7S,7aS,8S,9aR)-
    • Azuleno[6,5-b]furan-2,5-dione, decahydro-7-hydroxy-4a,8-dimethyl-3-methylene-, (3aR,4aS,7S,7aS,8S,9aR)-
    • 2alpha,8beta-dihydroxy-4-oxo-10alphaH-ambros-11(13)-en-12-oic acid gamma-lactone
    • (3aR,5S,5aS,6S,8aS,9aR)-6-hydroxy-5,8a-dimethyl-1-methylene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione
    • 10alphaH-Ambros-11(13)-en-12-oic acid, 2alpha,8beta-dihydroxy-4-oxo-, gamma-lactone
    • Azuleno(6,5-b)furan-2,5-dione, decahydro-7-hydroxy-4a,8-dimethyl-3-methylene-, (3aR-(3aalpha,4abeta,7alpha,7aalpha,8beta,9aalpha))-
    • CHEMBL509159
    • DTXSID40174557
    • 20555-02-6
    • CHEBI:69343
    • Q27137684
    • (3aR,4aS,7S,7aS,8S,9aR)-7-hydroxy-4a,8-dimethyl-3-methylene-decahydroazuleno(6,5-b)furan-2,5-dione
    • (3aR,4aS,7S,7aS,8S,9aR)-7-hydroxy-4a,8-dimethyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione
    • (3aR,5S,5aS,6S,8aS,9aR)-6-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione
    • BDBM50269679
    • Azuleno[6,5-b]furan-2,5-dione, decahydro-7-hydroxy-4a,8-dimethyl-3-methylene-, [3aR-(3a.alpha.,4a.beta.,7.alpha.,7a.alpha.,8.beta.,9a.alpha.)]-
    • (3aR,5S,5aS,6S,8aS,9aR)-6-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno(6,7-b)furan-2,8-dione
    • DTXCID9097048
    • 2a,8b-Dihydroxy-4-oxo-10alphah-ambros-11(13)-en-12-Oic acid g-lactone
    • 2alpha,8beta-Dihydroxy-4-oxo-10alphah-ambros-11(13)-en-12-Oate gamma-lactone
    • 2a,8b-Dihydroxy-4-oxo-10alphah-ambros-11(13)-en-12-Oate g-lactone
    • (3aR,4aS,7S,7aS,8S,9aR)-7-hydroxy-4a,8-dimethyl-3-methylidenedecahydroazuleno(6,5-b)furan-2,5-dione
    • Inchi: InChI=1S/C15H20O4/c1-7-4-11-9(8(2)14(18)19-11)6-15(3)12(17)5-10(16)13(7)15/h7,9-11,13,16H,2,4-6H2,1,3H3/t7-,9+,10-,11+,13+,15+/m0/s1
    • Chave InChI: HSNYUOAAQCCKRP-UGKIOTTESA-N
    • SMILES: CC1CC2C(CC3(C1C(CC3=O)O)C)C(=C)C(=O)O2

Propriedades Computadas

  • Massa Exacta: 264.13615911g/mol
  • Massa monoisotópica: 264.13615911g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 469
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 6
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 63.6Ų
  • XLogP3: 1.4

Related Articles

Recomendar Artigos

Fornecedores recomendados
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
江苏科伦多食品配料有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
江苏科伦多食品配料有限公司
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd